2-nitro-6-[(E)-(2-{4-[2-(pyridin-2-yl)piperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
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Overview
Description
2-NITRO-6-[(E)-(2-{4-[2-(PYRIDIN-2-YL)PIPERIDIN-1-YL]-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound characterized by the presence of multiple functional groups, including nitro, pyridine, piperidine, and triazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NITRO-6-[(E)-(2-{4-[2-(PYRIDIN-2-YL)PIPERIDIN-1-YL]-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves multiple steps, starting with the preparation of the core phenol structure, followed by the introduction of the nitro group, and subsequent functionalization with the pyridine, piperidine, and triazine moieties. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce the use of hazardous reagents, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols or ethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with various molecular targets, potentially leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenol: A simpler nitro phenol compound with similar reactivity but fewer functional groups.
4-Nitrophenol: Another nitro phenol isomer with different substitution patterns.
2,4-Dinitrophenol: A compound with two nitro groups, known for its use in industrial applications and as a metabolic uncoupler.
Uniqueness
2-NITRO-6-[(E)-(2-{4-[2-(PYRIDIN-2-YL)PIPERIDIN-1-YL]-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is unique due to its complex structure, which combines multiple functional groups, allowing for a wide range of chemical reactivity and potential applications. The presence of the trifluoroethoxy group imparts additional stability and unique electronic properties, distinguishing it from simpler nitro phenol compounds.
Properties
Molecular Formula |
C22H21F3N8O4 |
---|---|
Molecular Weight |
518.4 g/mol |
IUPAC Name |
2-nitro-6-[(E)-[[4-(2-pyridin-2-ylpiperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C22H21F3N8O4/c23-22(24,25)13-37-21-29-19(31-27-12-14-6-5-9-17(18(14)34)33(35)36)28-20(30-21)32-11-4-2-8-16(32)15-7-1-3-10-26-15/h1,3,5-7,9-10,12,16,34H,2,4,8,11,13H2,(H,28,29,30,31)/b27-12+ |
InChI Key |
SNXQQEBRLYEAQO-KKMKTNMSSA-N |
Isomeric SMILES |
C1CCN(C(C1)C2=CC=CC=N2)C3=NC(=NC(=N3)N/N=C/C4=C(C(=CC=C4)[N+](=O)[O-])O)OCC(F)(F)F |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CC=N2)C3=NC(=NC(=N3)NN=CC4=C(C(=CC=C4)[N+](=O)[O-])O)OCC(F)(F)F |
Origin of Product |
United States |
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